4-(3-Cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
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Overview
Description
4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-SULFONAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of cyclopentaquinoline derivatives, which are characterized by their fused ring systems and sulfonamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentaquinoline core, followed by the introduction of the cyclohexenyl group and the sulfonamide moiety. Common reagents used in these reactions include cyclohexene, quinoline derivatives, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups replacing the sulfonamide moiety.
Scientific Research Applications
4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, such as cancer and infectious diseases, due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBONAMIDE: Similar structure but with a carbonamide group instead of a sulfonamide.
4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-THIOAMIDE: Contains a thioamide group, offering different reactivity and biological properties.
Uniqueness
The uniqueness of 4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-SULFONAMIDE lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group enhances its solubility and ability to form hydrogen bonds, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H22N2O2S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |
InChI |
InChI=1S/C18H22N2O2S/c19-23(21,22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(20-17)12-5-2-1-3-6-12/h1-2,4,7,9-12,14-15,18,20H,3,5-6,8H2,(H2,19,21,22) |
InChI Key |
DNJCOYQCPWJMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)S(=O)(=O)N |
Origin of Product |
United States |
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